Zuclomiphene

准备方法

合成路线和反应条件: 克罗米芬的合成涉及在碱(如氢化钠)存在下,2-氯-1,2-二苯基乙烯与 4-(2-氯-1,2-二苯基乙烯基)苯酚反应。 该反应形成了中间体化合物,然后与二乙胺反应生成克罗米芬 .

工业生产方法: 克罗米芬的工业生产通常使用乙酸或三氟乙酸作为溶剂,以提高最终产物的产量和纯度 . 该工艺经过优化,以确保活性反式异构体的百分比较高,在临床应用中更有效 .

化学反应分析

反应类型: 克罗米芬会发生各种化学反应,包括羟基化、N-氧化、脱卤、羧化、氢化、甲氧基化和 N-脱烷基化 . 这些反应主要由细胞色素 P450 酶催化,特别是 CYP3A4 和 CYP2D6 .

常用试剂和条件:

羟基化: 由 CYP3A4 和 CYP2D6 催化,通常在氧气和 NADPH 存在下进行。

N-氧化: 涉及使用氧化剂,如过氧化氢。

脱卤: 通常使用还原剂,如锌粉进行。

羧化: 需要二氧化碳和合适的碱。

氢化: 使用氢气和金属催化剂,如钯。

甲氧基化: 涉及甲醇和强酸,如硫酸。

N-脱烷基化: 由 CYP3A4 和 CYP2D6 催化,通常在氧气和 NADPH 存在下进行。

主要产物: 这些反应生成的主要产物包括各种羟基化、N-氧化和脱烷基化代谢物 .

科学研究应用

Therapeutic Use in Male Hypogonadism

Zuclomiphene is primarily studied for its effects on male hypogonadism, a condition characterized by low testosterone levels. It is often used off-label to increase testosterone levels and restore sperm counts in men.

Clinical Studies and Findings

- Hormonal Effects : A study indicated that long-term clomiphene citrate therapy, which includes this compound, resulted in significant changes in hormone levels. In men receiving clomiphene citrate, the median concentration of this compound was found to be significantly higher than that of its counterpart, enclomiphene, with a ratio of approximately 20:1 . This suggests that this compound may play a predominant role in the hormonal alterations observed during treatment.

- Sperm Preservation : In clinical trials comparing enclomiphene and testosterone treatments, men treated with enclomiphene maintained higher sperm counts compared to those receiving testosterone gel. This highlights this compound's potential as a fertility-preserving treatment option for men with secondary hypogonadism .

| Study | Treatment Group | Average Testosterone Increase | Sperm Count Change |

|---|---|---|---|

| Kaminetsky et al. (2013) | Enclomiphene | Significant increase | Maintained sperm counts |

| Kim et al. (2015) | Enclomiphene vs Testosterone Gel | Normal range achieved | Enclomiphene: +11.7% density; Testosterone: -56.6% |

Management of Side Effects in Prostate Cancer Treatment

This compound has also been investigated for its potential to mitigate the side effects associated with androgen deprivation therapy (ADT) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Case Studies and Observations

- Estrogenic Side Effects : ADT can lead to adverse effects such as hot flashes due to reduced estrogen levels. A Phase II study evaluated the use of this compound citrate to counteract these effects by acting as a weak estrogen agonist3. The findings suggested that this compound could help alleviate some of the discomfort caused by hormonal fluctuations during ADT.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is distinct from that of other clomiphene isomers, particularly concerning its half-life and estrogenic activity.

- Half-Life : this compound has a longer half-life compared to enclomiphene, which may result in prolonged effects and side effects beyond the therapeutic window . This characteristic necessitates careful consideration when prescribing this compound for treatment.

- Toxicological Properties : The different biochemical properties of this compound compared to enclomiphene indicate that it may have varying toxicological profiles, which could impact its safety and efficacy in clinical applications .

作用机制

克罗米芬通过与下丘脑、垂体、卵巢、子宫内膜、阴道和宫颈的雌激素受体结合而发挥作用 . 这种结合抑制了雌激素对下丘脑的负反馈机制,导致促性腺激素释放激素 (GnRH) 的释放增加。 GnRH 水平升高刺激垂体前叶释放促卵泡激素 (FSH) 和黄体生成激素 (LH),从而促进卵泡生长和成熟,最终导致排卵 .

相似化合物的比较

克罗米芬通常与其他选择性雌激素受体调节剂,如他莫昔芬和托瑞米芬进行比较 . 虽然这三种化合物的作用机制相似,但克罗米芬在诱导排卵方面的能力是独一无二的,主要用于生育治疗 . 他莫昔芬和托瑞米芬更常用于治疗雌激素受体阳性乳腺癌 .

类似化合物:

他莫昔芬: 主要用于治疗乳腺癌。

托瑞米芬: 与他莫昔芬相似,用于治疗乳腺癌。

雷洛昔芬: 用于预防和治疗绝经后妇女的骨质疏松症。

依克罗米芬: 克罗米芬的纯化异构体,用于睾酮替代疗法.

克罗米芬独特的性质和广泛的应用使其成为临床和研究环境中的一种宝贵化合物。

生物活性

Zuclomiphene (ZuC), a stereoisomer of clomiphene citrate, is primarily recognized for its role as an estrogen receptor agonist. This article delves into the biological activity of this compound, examining its effects on reproductive health, hormonal modulation, and potential therapeutic applications.

Overview of this compound

This compound is one of the two isomers of clomiphene citrate, with the other being enclomiphene (EnC). While EnC acts as an estrogen receptor antagonist, ZuC exhibits agonistic properties. This dual action contributes to its complex biological profile, influencing various physiological processes.

This compound's mechanism involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Studies have shown that ZuC can stimulate ERα, leading to estrogenic effects at lower concentrations while exhibiting antagonistic properties at higher doses. This behavior suggests a nuanced role in modulating estrogenic activity in target tissues.

Table 1: Comparison of Biological Activities of Clomiphene Isomers

| Isomer | Estrogenic Activity | Mechanism | Effects on Hormones |

|---|---|---|---|

| This compound | Agonist | ERα stimulation | Inhibits LH and testosterone secretion |

| Enclomiphene | Antagonist | ERα inhibition | Stimulates LH and testosterone secretion |

Effects on Reproductive Health

Research indicates that this compound has significant effects on male reproductive health. A study involving immature male rats demonstrated that ZuC treatment inhibited testicular growth and spermatogenesis at various developmental stages. Specifically, ZuC was found to suppress the weight gain of reproductive organs and alter hormone levels, particularly luteinizing hormone (LH) and testosterone .

In a clinical context, this compound has been evaluated for its efficacy in treating secondary hypogonadism. A study involving baboons showed that administration of ZuC did not significantly increase serum testosterone levels but did lead to an increase in serum cholesterol levels . This contrasts with the effects observed with EnC and clomiphene, which effectively raised testosterone levels while reducing cholesterol.

Case Study: Infertility Treatment

A notable case involved a 30-year-old male athlete treated with clomiphene for infertility. After two months of treatment with clomiphene (containing both isomers), he tested positive for clomiphene several weeks post-treatment, highlighting the drug's lingering effects in the system . This underscores the importance of understanding the pharmacokinetics and biological activity of both isomers in clinical applications.

Clinical Applications and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

- Hormonal Modulation : Long-term clomiphene therapy has shown significant alterations in serum concentrations of both ZuC and EnC, with ZuC being predominant. This finding suggests that selective use of ZuC could be beneficial in managing conditions like hypogonadism without adversely affecting cholesterol levels .

- Comparative Efficacy : In clinical trials comparing enclomiphene to testosterone therapy, enclomiphene demonstrated superior preservation of sperm count among treated men, suggesting that this compound's agonistic properties may contribute positively to fertility outcomes .

属性

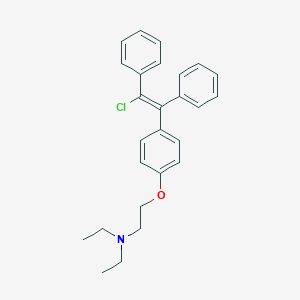

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317947 | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

15690-55-8, 911-45-5 | |

| Record name | Zuclomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclomiphene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 116.5-118 °C /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。